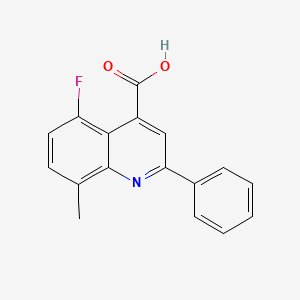

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid

Description

Properties

Molecular Formula |

C17H12FNO2 |

|---|---|

Molecular Weight |

281.28 g/mol |

IUPAC Name |

5-fluoro-8-methyl-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C17H12FNO2/c1-10-7-8-13(18)15-12(17(20)21)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |

InChI Key |

SLDLXVKRJLQJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Doebner Reaction-Based Synthesis

The Doebner reaction is a classical three-component condensation involving an aniline derivative, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.

- Starting materials : Aniline substituted with fluorine at position 5 and methyl at position 8, 2-fluorobenzaldehyde or appropriately substituted benzaldehyde, and pyruvic acid.

- Catalyst/Conditions : Acidic catalysis using trifluoroacetic acid or mineral acids in ethanol or aqueous ethanol media.

- Procedure : The aniline, aldehyde, and pyruvic acid are refluxed together, typically for several hours, to afford the quinoline-4-carboxylic acid core.

- Advantages : This method allows direct incorporation of substituents on the aniline and aldehyde, enabling regioselective placement of fluorine and methyl groups.

- Example : Synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid as an intermediate has been reported, which can be further modified to introduce methyl and fluoro substituents.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin derivatives with ketones under basic conditions to yield quinoline-4-carboxylic acids.

- Starting materials : Substituted isatin (bearing fluorine and methyl groups) and α-methyl ketone.

- Conditions : Aqueous ethanol with base, typically at elevated temperatures.

- Advantages : Useful for synthesizing quinoline-4-carboxylic acids with substitutions difficult to introduce via Doebner reaction.

- Limitations : Requires access to appropriately substituted isatin derivatives.

Methylation and Fluorination Steps

- Methylation : Methyl iodide or other methylating agents can be used to introduce methyl groups at specific positions on the quinoline ring, often after initial quinoline formation.

- Fluorination : Fluorine substitution is commonly introduced via reaction of fluorinated anilines or fluorinated benzaldehydes in the early steps or by nucleophilic substitution on quinoline intermediates bearing leaving groups.

- Example : Reaction of fluorinated quinolinecarboxylic acid with methyl iodide in the presence of potassium carbonate in solvents like dimethylformamide at 25°C to reflux temperature yields methylated esters, which upon hydrolysis give the carboxylic acid.

Esterification and Hydrolysis

- The quinoline-4-carboxylic acid intermediates can be converted to esters (e.g., methyl esters) by reaction with methanol and concentrated sulfuric acid under reflux conditions.

- Subsequent hydrolysis of esters with aqueous base regenerates the carboxylic acid functionality.

- This two-step process allows purification and characterization of intermediates and final products.

Catalytic and Nanoparticle-Assisted Methods

Recent advances include the use of ionically tagged magnetic nanoparticles bearing urea linkers as catalysts for the synthesis of 2-arylquinoline-4-carboxylic acids under solvent-free conditions.

- Procedure : Aryl aldehyde derivatives, pyruvic acid, and amine derivatives are reacted in the presence of Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst at 80°C.

- Advantages : High yields, easy catalyst recovery by magnetic separation, and reusability of the catalyst.

- Relevance : This method can be adapted for the synthesis of fluorinated and methylated quinoline-4-carboxylic acids by choosing appropriate substituted starting materials.

Data Tables and Research Discoveries

Comparative Yields and Conditions for Quinoline-4-Carboxylic Acid Synthesis

Influence of Substituents on Biological Activity and Lipophilicity

*Activity measured against bacteria such as Staphylococcus aureus and Escherichia coli.

Summary of Preparation Methodology

| Step | Description |

|---|---|

| 1. Selection of substituted aniline and benzaldehyde derivatives bearing fluoro and methyl groups. | |

| 2. Doebner reaction: Condensation with pyruvic acid under acidic reflux conditions to form quinoline-4-carboxylic acid scaffold. | |

| 3. Optional methylation via methyl iodide and base to introduce methyl substituents if not present initially. | |

| 4. Esterification using methanol and sulfuric acid to facilitate purification. | |

| 5. Hydrolysis of ester to regenerate carboxylic acid. | |

| 6. Alternative catalytic synthesis using magnetic nanoparticle catalysts under solvent-free conditions for improved yields and sustainability. |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:

Electrophilic Substitution: This reaction is not highly selective and can produce a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.

Nucleophilic Substitution: This reaction involves the displacement of fluorine atoms and can be used to introduce different substituents onto the quinoline ring.

Cross-Coupling Reactions: These reactions are useful for forming carbon-carbon bonds and can be employed to synthesize more complex quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated quinolines, organometallic compounds, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolines, while cross-coupling reactions can produce more complex quinoline derivatives .

Scientific Research Applications

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid has several scientific research applications, including:

Medicinal Chemistry: It has been studied for its potential as an anticancer agent.

Biological Research: The compound has been used in studies involving DNA fragmentation and apoptosis, providing insights into its potential mechanisms of action.

Industrial Applications: Fluorinated quinolines are also used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid involves its interaction with molecular targets such as topoisomerase IIα. Docking studies have shown that the compound can inhibit the ATPase domain of topoisomerase IIα, leading to the inhibition of the enzyme and induction of apoptosis in cancer cells . This mechanism highlights its potential as a novel anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Physicochemical Properties

The biological activity of quinoline-4-carboxylic acids is highly dependent on substituent positions and electronic effects. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparisons

*Compound 5a4 from is a derivative with a phenyl group at position 2 and unspecified substituents at other positions.

Key Observations:

Antimicrobial Activity

Quinoline-4-carboxylic acids exhibit activity against Gram-positive and Gram-negative bacteria. Data from analogs suggest:

Table 2: Antimicrobial Activity of Selected Analogs

**Based on structural similarity to Compound 5a4, which showed low cytotoxicity.

Key Findings:

- Position of fluorine is critical: Fluorine at position 5 (as in the target compound) may enhance activity against Gram-positive bacteria compared to position 8, though direct data are needed .

- Phenyl vs. cyclopropyl at position 2 : Bulkier substituents like phenyl may improve target binding in hydrophobic pockets of bacterial enzymes (e.g., DNA gyrase) .

Biological Activity

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in cancer therapy and antibacterial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₂FNO₂, with a molecular weight of approximately 281.28 g/mol. Its structure includes a fluorine atom, a methyl group, and a phenyl group attached to the quinoline backbone, which contributes to its unique biological properties.

The primary mechanism of action for this compound involves its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to affect gene expression by altering histone acetylation status, leading to apoptosis in cancer cells. This compound's selective inhibition profile against HDACs positions it as a promising candidate for cancer therapeutics.

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. The compound has shown potential in:

- Inducing Apoptosis : By inhibiting HDACs, it can trigger programmed cell death in cancer cells.

- Influencing Gene Expression : It alters the expression of genes involved in cell cycle regulation and apoptosis pathways .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | HDAC inhibition and apoptosis |

| A549 (Lung) | 12.8 | Induction of cell cycle arrest |

| HeLa (Cervical) | 10.5 | Modulation of gene expression |

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against various strains. Studies have shown that it possesses moderate antibacterial effects, particularly against:

- Staphylococcus aureus

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

Table 2: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 18 | Similar |

| Escherichia coli | 15 | Lower |

| MRSA | 20 | Higher |

Case Studies and Research Findings

- Study on HDAC Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant HDAC inhibitory activity, leading to enhanced apoptosis in cancer cell lines .

- Antibacterial Screening : In vitro tests showed that structural modifications in quinoline derivatives increased antibacterial efficacy against common pathogens . The compound was compared with standard antibiotics like ampicillin and gentamicin.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with HDAC enzymes, indicating potential binding sites that could be targeted for drug development .

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization of substituted anilines with α,β-unsaturated carbonyl intermediates. A common approach is the Gould-Jacobs reaction, where 2-aminobenzophenone derivatives react with diethyl ethoxymethylenemalonate under reflux conditions . Fluorine and methyl substituents require precise temperature control (e.g., 120–140°C) to avoid side reactions like defluorination or over-methylation. Microwave-assisted synthesis (e.g., 60–80 W for 30 minutes) can enhance efficiency and yield by 15–20% compared to conventional heating . Post-synthesis, recrystallization in THF/water mixtures (3:1 ratio) improves purity to >98% .

Advanced: How can researchers resolve contradictions in reported bioactivity data for fluorinated quinoline derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often stem from assay variability or structural isomerism. To address this:

- Isomer-Specific Analysis : Use chiral HPLC (e.g., Chiralpak IA column, 4.6 × 250 mm, hexane/ethanol mobile phase) to isolate enantiomers and test their activity separately .

- Binding Affinity Mapping : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies target-ligand interactions (e.g., KD values for kinase inhibition) to correlate structure-activity relationships .

- Meta-Analysis : Cross-reference data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers and normalize results .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR (δ = −110 to −115 ppm) confirms fluorine positioning, while ¹H NMR (δ 8.5–9.0 ppm for quinoline protons) verifies aromatic substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 325.0874 [M+H]⁺) validates molecular formula (C₁₈H₁₃FNO₂) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking Studies : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) to reduce metabolic degradation .

- ADMET Prediction : SwissADME or ADMETLab2.0 evaluates logP (target <3.5), aqueous solubility (>50 µM), and blood-brain barrier permeability to optimize bioavailability .

- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., fluorine at C5) with IC₅₀ values against bacterial efflux pumps .

Basic: What are the stability challenges for this compound under varying pH and storage conditions?

- pH Sensitivity : The carboxylic acid group undergoes degradation at pH >8, forming a carboxylate salt. Store in acidic buffers (pH 4–6) at −20°C to prevent hydrolysis .

- Light Sensitivity : UV-Vis studies show λmax at 320 nm; amber vials or light-blocking containers are essential to avoid photodegradation .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C, requiring inert atmospheres (N₂ or Ar) during high-temperature reactions .

Advanced: What strategies mitigate off-target effects in cellular assays for this compound?

- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target protein binders (e.g., serum albumin) .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., KO of proposed kinase targets) .

- Dose-Response Synergy Testing : Employ Chou-Talalay combination index analysis to distinguish additive vs. synergistic effects with co-administered drugs .

Basic: How does the fluorine substituent at C5 influence electronic properties and reactivity?

The electron-withdrawing fluorine increases the quinoline ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., SNAr at C7). DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in LUMO energy compared to non-fluorinated analogs, facilitating electron-deficient intermediate formation . This also impacts fluorescence properties, with a Stokes shift of ~50 nm observed in PBS buffer .

Advanced: What mechanistic insights explain conflicting reports on its antimicrobial vs. cytotoxic activity?

- Membrane Permeability Assays : Measure compound accumulation in Gram-negative vs. Gram-positive bacteria using ethidium bromide displacement assays .

- Apoptosis Pathway Analysis : Flow cytometry (Annexin V/PI staining) differentiates bactericidal activity from mammalian cell cytotoxicity .

- Resistance Gene Screening : PCR-based detection of qnr or efflux pump genes (e.g., acrAB-tolC) clarifies species-specific susceptibility variations .

Basic: What are the recommended protocols for solubility enhancement in in vitro studies?

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for stock solutions; sonicate for 15 minutes at 40 kHz .

- Cyclodextrin Complexation : 2-hydroxypropyl-β-cyclodextrin (10–20 mM) increases aqueous solubility by 5-fold via host-guest interactions .

- pH Adjustment : Solubilize in 0.1 M sodium citrate (pH 5.0) for ionized carboxylate formation .

Advanced: How can researchers validate hypothesized metabolic pathways in hepatic microsomes?

- LC-MS/MS Metabolite Profiling : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 minutes; detect phase I metabolites (e.g., hydroxylation at C8) via MRM transitions .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to quantify competitive vs. non-competitive inhibition .

- Recombinant Enzyme Testing : Express individual CYP isoforms (e.g., CYP2C9) in E. coli to isolate metabolic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.